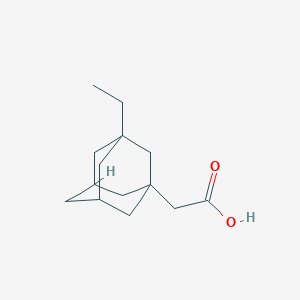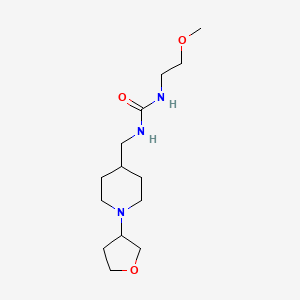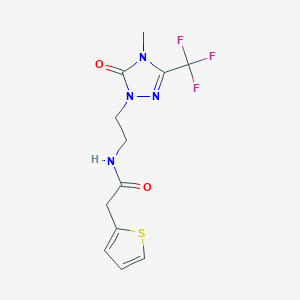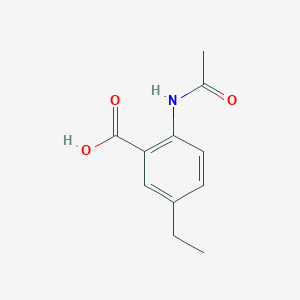
(3-Ethyl-1-adamantyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Ethyl-1-adamantyl)acetic acid” is a chemical compound with the linear formula C14H22O2 . It has a molecular weight of 222.33 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of adamantane derivatives, including “this compound”, involves various methods . One method involves reducing adamantyl acetic acid to alcohol, followed by its reaction with 45% HBr in the presence of an H2SO4 catalyst to form the corresponding bromide .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . The structure also includes 18 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 4 six-membered rings, 3 eight-membered rings, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Chemical Reactions Analysis
Adamantane derivatives, including “this compound”, are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
科学的研究の応用
Colloidal Synthesis and Self-Assembly
A study by Shevchenko et al. (2002) utilized adamantane derivatives in the colloidal synthesis of CoPt(3) nanocrystals. By controlling the reaction conditions, they produced monodisperse, highly crystalline nanoparticles that could assemble into two- and three-dimensional structures. This research highlights the utility of adamantane derivatives in creating advanced materials with potential applications in data storage and catalysis Shevchenko et al., 2002.
Molecular Docking and Structural Analysis
Al-Wahaibi et al. (2018) conducted theoretical investigations on adamantane derivatives to understand the effect of fluorine substitution on their structural properties. The study utilized molecular docking to indicate potential inhibitory activity against specific enzymes, demonstrating the importance of adamantane derivatives in designing new molecules with desired biological activities Al-Wahaibi et al., 2018.
Antimicrobial and Anti-inflammatory Activities
Research by Al-Deeb et al. (2006) explored the synthesis of novel adamantyl-triazolinyl acetic and propionic acids, revealing their antimicrobial and anti-inflammatory activities. This study underscores the potential of adamantane derivatives in developing new therapeutic agents Al-Deeb et al., 2006.
Hydrogen Bond Donor Catalysts
Samet and Kass (2015) investigated adamantane-like triols for their catalytic abilities, emphasizing the role of adamantane derivatives as effective hydrogen bond donor catalysts in organic reactions. The study provides insights into designing novel catalysts for chemical syntheses Samet & Kass, 2015.
Synthesis of Polycyclic Acids
Ye et al. (2011) focused on the design and synthesis of polycyclic acids, including adamantyl acetic acid derivatives, as potent inhibitors for a specific enzyme. This research highlights the versatility of adamantane derivatives in medicinal chemistry Ye et al., 2011.
将来の方向性
作用機序
Target of Action
The primary targets of the compound (3-Ethyl-1-adamantyl)acetic acid are currently unknown. This compound belongs to the class of adamantane derivatives, which are known for their high reactivity and extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
Adamantane derivatives are known to interact with their targets through various chemical and catalytic transformations .
Biochemical Pathways
It is known that adamantane derivatives can affect a wide range of biochemical pathways due to their high reactivity .
Result of Action
The high reactivity of adamantane derivatives suggests that they could have significant effects at the molecular and cellular levels .
特性
IUPAC Name |
2-(3-ethyl-1-adamantyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-2-13-4-10-3-11(5-13)7-14(6-10,9-13)8-12(15)16/h10-11H,2-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQRQHRHPXENRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101821-81-2 |
Source


|
| Record name | (3-ETHYL-1-ADAMANTYL)ACETIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,4R)-4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxane-3-carboxylic acid](/img/structure/B2724642.png)
![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/no-structure.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2724645.png)


![3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-7-hydroxy-2H-chromen-2-one](/img/structure/B2724649.png)





![N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride](/img/structure/B2724660.png)